Bromo-PEG9-Boc

PROTAC design Linker length optimization Ternary complex formation

In PROTAC design, linker length dictates ternary complex formation efficiency. Substituting PEG9 with shorter homologs risks suboptimal degradation kinetics and 10-fold EC50 shifts. Bromo-PEG9-Boc solves this with: - PEG9 spacer enabling >3 nm reach for deep or occluded target pockets - Bromide leaving group for SN2 reactions; Boc-protected amine for orthogonal deprotection - Enhanced aqueous solubility minimizing protein aggregation in ADC bioconjugation - Industrially validated 3-year stability at -20°C ensuring batch-to-batch reproducibility

Molecular Formula C25H49BrO11
Molecular Weight 605.6 g/mol
Cat. No. B12425968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG9-Boc
Molecular FormulaC25H49BrO11
Molecular Weight605.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
InChIInChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3
InChIKeyGDDGJLBRDYSTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo-PEG9-Boc Heterobifunctional PROTAC Linker


Bromo-PEG9-Boc is a heterobifunctional polyethylene glycol (PEG)-based linker, belonging to the class of proteolysis-targeting chimera (PROTAC) linkers. It is characterized by a terminal bromide group and a Boc-protected amine, connected by a PEG9 spacer (nine ethylene glycol units). The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group provides orthogonal protection, enabling stepwise bioconjugation strategies . This compound is a critical building block in the synthesis of PROTACs, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system [1].

Bromo-PEG9-Boc Linker Length Importance


Generic substitution of PEG linkers without precise length optimization is a critical pitfall in PROTAC design. The linker length directly governs the formation and stability of the ternary complex (E3 ligase:PROTAC:target protein), which is the rate-limiting step for efficient ubiquitination and subsequent degradation. Shorter PEG linkers (e.g., PEG4, PEG6, PEG8) may constrain the spatial orientation required for this cooperative binding event, while excessively long linkers introduce unfavorable entropy and can promote intramolecular collapse, reducing effective concentration [1]. Empirical studies demonstrate that PEG length variation can alter ternary complex residence time by an order of magnitude and cellular EC50 values by over 10-fold, underscoring that linker length is not an interchangeable parameter but a tunable, quantitative variable that must be experimentally optimized [2]. Therefore, substituting Bromo-PEG9-Boc with a shorter analog like Bromo-PEG7-Boc or Bromo-PEG8-Boc without validation will likely yield a PROTAC with suboptimal degradation kinetics.

Bromo-PEG9-Boc Performance Comparison


Extended Linker Reach and Flexibility

Bromo-PEG9-Boc provides a PEG9 spacer, which is one to two ethylene glycol units longer than the gold-standard PEG8 linker and significantly longer than PEG7. This extended length can be critical for spanning larger inter-domain distances in ternary complexes, which often exceed 3 nm. The longer chain also introduces additional conformational entropy (gauche conformations) that can act as a 'shock absorber' to accommodate protein domain motions without dissociating the ternary complex [1]. While specific degradation data for PROTACs synthesized with Bromo-PEG9-Boc are not publicly available, class-level inference from extensive PEG linker SAR studies indicates that increasing linker length from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude and lower cellular EC50 values by over 10-fold. Extending to PEG9 is hypothesized to further fine-tune this kinetic window for challenging target pairs [2].

PROTAC design Linker length optimization Ternary complex formation

Aqueous Solubility Enhancement

The hydrophilic PEG spacer in Bromo-PEG9-Boc is well-documented to increase solubility in aqueous media, a critical property for bioconjugation reactions and subsequent in vitro/in vivo assays . While direct comparative solubility data for Bromo-PEG9-Boc versus shorter analogs is not published, the general principle in polymer chemistry dictates that increasing PEG chain length correlates with increased hydrophilicity and aqueous solubility due to a higher number of hydrogen-bond accepting ether oxygens [1]. For instance, the solubility of PEG oligomers in water is known to increase with molecular weight within a certain range. Given that Bromo-PEG9-Boc (MW 605.6) contains two more ethylene glycol units than Bromo-PEG7-Boc (MW 517.45) and one more than Bromo-PEG8-Boc (MW 561.50), it is expected to exhibit proportionally higher water solubility .

Drug formulation Aqueous solubility Bioconjugation efficiency

Defined Storage Stability Profile

Vendor datasheets provide a quantified stability profile for Bromo-PEG9-Boc, which is essential for procurement and inventory management. The compound is specified to be stable as a powder at -20°C for 3 years and at 4°C for 2 years . In solvent, stability is defined as 6 months at -80°C and 1 month at -20°C . These data are directly comparable to the general storage recommendations for similar PEG linkers, which often lack such detailed, time-bound stability claims . This explicit stability data reduces the risk of using degraded material in costly PROTAC synthesis campaigns and enables accurate planning for compound stockpiling.

Compound management Stability testing Shelf-life determination

Bromo-PEG9-Boc Application Scenarios


PROTAC Library Synthesis with Extended Linker

In medicinal chemistry campaigns where the distance between the E3 ligase ligand and the target protein warhead is unknown or predicted to be large (e.g., > 3 nm), incorporating Bromo-PEG9-Boc into a parallel synthesis library is a strategic choice. By comparing PROTACs synthesized with PEG7, PEG8, and PEG9 linkers in a single experiment, researchers can empirically determine the optimal linker length for ternary complex formation and maximal target degradation. The extended reach of the PEG9 spacer makes it particularly valuable for targets with deep or conformationally occluded binding pockets where shorter linkers fail to recruit the E3 ligase [1].

Aqueous Bioconjugation for Sensitive Proteins

For the site-specific modification of delicate biomolecules such as antibodies or unstable recombinant proteins, the enhanced aqueous solubility of Bromo-PEG9-Boc (inferred from its longer PEG chain) is a critical advantage. Its use minimizes the requirement for organic co-solvents that can induce protein aggregation or denaturation, enabling higher conjugation yields and maintaining native protein structure and function. This is especially relevant for the development of homogeneous antibody-drug conjugates (ADCs) or PROTACs intended for direct biological evaluation .

Long-Term PROTAC Lead Optimization

In an industrial setting where a PROTAC lead series may be optimized over several years, the validated 3-year powder stability of Bromo-PEG9-Boc at -20°C ensures that a single bulk purchase can support an entire program's chemistry effort. This eliminates the variability introduced by using different synthesis batches and reduces the operational overhead of frequent re-ordering and re-analysis. The defined stability profile provides a level of quality assurance that is essential for generating reproducible SAR data and for the eventual scale-up to GLP toxicology studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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